molecular formula C12H8F6O3 B1304737 Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate CAS No. 402568-10-9

Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate

Cat. No.: B1304737
CAS No.: 402568-10-9
M. Wt: 314.18 g/mol
InChI Key: ZOKKCCACHYBHRS-UHFFFAOYSA-N
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Description

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular formula of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is C12H8F6O3, and it has a molecular weight of 314.18 g/mol .

Biochemical Analysis

Biochemical Properties

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels in cells. Additionally, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has been found to bind with certain proteins, altering their conformation and function .

Cellular Effects

The effects of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells. Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

At the molecular level, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. Additionally, it acts as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of nucleotides and amino acids. This inhibition results in reduced cellular proliferation and growth. Furthermore, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate in laboratory settings have been extensively studied. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic alterations .

Dosage Effects in Animal Models

The effects of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit protective effects against certain diseases. At high doses, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant harm .

Metabolic Pathways

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is involved in various metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. Additionally, it affects the levels of key metabolites, such as ATP and NADH, thereby influencing the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is crucial for its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with DNA and RNA, leading to changes in gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also affect the localization and activity of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, large-scale purification techniques such as distillation and crystallization are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. Similar compounds include:

These compounds share the trifluoromethyl groups but differ in their functional groups, leading to varied applications and reactivity profiles.

Properties

IUPAC Name

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKKCCACHYBHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378983
Record name Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402568-10-9
Record name Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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